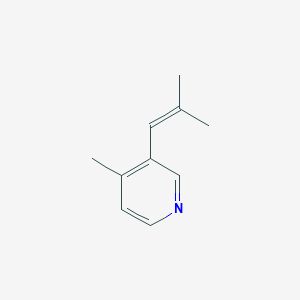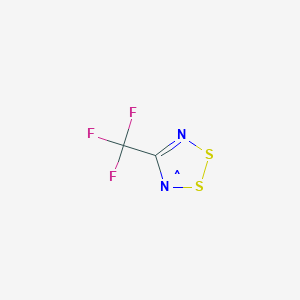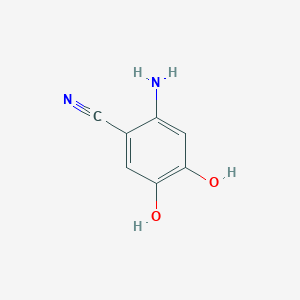
2,4-Dimethyl-8-hydroxyquinoline
Overview
Description
2,4-Dimethyl-8-hydroxyquinoline is a chemical compound with the empirical formula C11H11NO . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 2,4-Dimethyl-8-hydroxyquinoline, often involves α,β-unsaturated aldehydes as versatile building blocks . The reaction mechanisms, conditions, and yields of the target products have been discussed in various studies .Molecular Structure Analysis
The 8-hydroxyquinoline (8-HQ) moiety, which is a part of 2,4-Dimethyl-8-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .Physical And Chemical Properties Analysis
2,4-Dimethyl-8-hydroxyquinoline has a molecular weight of 173.21 . It is a solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 2,4-Dimethyl-8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.
Anticancer Agents
The 8-HQ nucleus is also found in numerous prescribed drugs and can be used to develop potent lead compounds with good efficacy and low toxicity . This includes anticancer agents, making 2,4-Dimethyl-8-hydroxyquinoline a potential candidate for cancer treatment research .
Antifungal Effects
In addition to their antimicrobial and anticancer properties, 8-HQ compounds also have antifungal effects . This suggests that 2,4-Dimethyl-8-hydroxyquinoline could be used in the development of new antifungal medications.
Neuroprotection
8-HQ compounds are known to act as iron-chelators for neuroprotection . This means that 2,4-Dimethyl-8-hydroxyquinoline could potentially be used in the treatment of neurodegenerative diseases.
Inhibitors of 2OG-dependent Enzymes
8-HQ compounds, including 2,4-Dimethyl-8-hydroxyquinoline, can act as inhibitors of 2OG-dependent enzymes . This opens up potential applications in the regulation of these enzymes, which play crucial roles in various biological processes.
Chelators of Metalloproteins
8-HQ compounds are known to act as chelators of metalloproteins . This suggests that 2,4-Dimethyl-8-hydroxyquinoline could be used in research related to these proteins, which are essential for many biological functions.
Anti-HIV Agents
8-HQ compounds have been found to have anti-HIV properties . This means that 2,4-Dimethyl-8-hydroxyquinoline could potentially be used in the development of new treatments for HIV.
Antileishmanial Agents
Finally, 8-HQ compounds also exhibit antileishmanial effects . This suggests that 2,4-Dimethyl-8-hydroxyquinoline could be used in the development of treatments for leishmaniasis, a disease caused by the Leishmania parasite.
Safety and Hazards
2,4-Dimethyl-8-hydroxyquinoline is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Compounds containing the 8-HQ moiety, such as 2,4-Dimethyl-8-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .
Mechanism of Action
Target of Action
2,4-Dimethyl-8-hydroxyquinoline (DMHQ) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of DMHQ are likely similar to those of 8-HQ, which include a diverse range of targets due to its privileged structure . The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ makes it a good monoprotic bidentate chelating agent, forming complexes with a wide range of metal ions .
Mode of Action
Based on the properties of 8-hq, it can be inferred that dmhq likely interacts with its targets through the formation of complexes with metal ions . These complexes can then interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
8-hq and its derivatives have been shown to impact a variety of biological activities, including antimicrobial, anticancer, and antifungal effects . It’s plausible that DMHQ, as a derivative of 8-HQ, may also influence these pathways.
Result of Action
Given the broad range of biological activities exhibited by 8-hq and its derivatives, it’s plausible that dmhq could have similar effects . These could potentially include antimicrobial, anticancer, and antifungal activities.
properties
IUPAC Name |
2,4-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZNPGAWHMSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609216 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-8-hydroxyquinoline | |
CAS RN |
115310-98-0 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



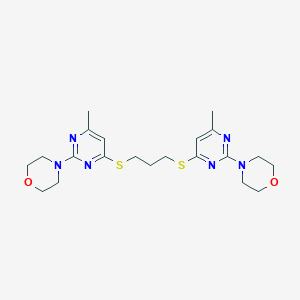
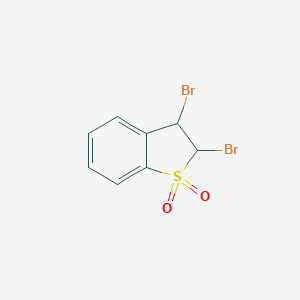
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)

![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
